Cas no 2349482-50-2 (ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate)

ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate 化学的及び物理的性質
名前と識別子
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- ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate
- 2349482-50-2
- EN300-28280486
-
- インチ: 1S/C15H18N2O2/c1-3-19-15(18)13(16)9-11-5-7-14-12(8-11)6-4-10(2)17-14/h4-8,13H,3,9,16H2,1-2H3/t13-/m0/s1
- InChIKey: RJPIBVGCXBOVKE-ZDUSSCGKSA-N
- ほほえんだ: O(CC)C([C@H](CC1C=CC2C(=CC=C(C)N=2)C=1)N)=O
計算された属性
- せいみつぶんしりょう: 258.136827821g/mol
- どういたいしつりょう: 258.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280486-10g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 10g |
$12560.0 | 2023-09-09 | ||
Enamine | EN300-28280486-5.0g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 5g |
$8470.0 | 2023-05-25 | ||
Enamine | EN300-28280486-2.5g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 2.5g |
$5724.0 | 2023-09-09 | ||
Enamine | EN300-28280486-10.0g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 10g |
$12560.0 | 2023-05-25 | ||
Enamine | EN300-28280486-5g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 5g |
$8470.0 | 2023-09-09 | ||
Enamine | EN300-28280486-0.5g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 0.5g |
$2804.0 | 2023-09-09 | ||
Enamine | EN300-28280486-1g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 1g |
$2921.0 | 2023-09-09 | ||
Enamine | EN300-28280486-0.1g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 0.1g |
$2571.0 | 2023-09-09 | ||
Enamine | EN300-28280486-0.25g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 0.25g |
$2687.0 | 2023-09-09 | ||
Enamine | EN300-28280486-1.0g |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate |
2349482-50-2 | 1g |
$2921.0 | 2023-05-25 |
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoateに関する追加情報
Comprehensive Guide to Ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate (CAS No. 2349482-50-2)
Ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate (CAS No. 2349482-50-2) is a specialized chiral compound widely used in pharmaceutical research and organic synthesis. This ethyl ester derivative features a 2-methylquinoline scaffold, making it valuable for drug discovery and medicinal chemistry applications. Its unique structure combines an amino acid ester with a heterocyclic aromatic system, offering versatile reactivity for various synthetic transformations.
The growing interest in quinoline-based compounds has positioned this molecule as a subject of significant research attention. Scientists are particularly interested in its potential as a building block for bioactive molecules, especially in developing treatments for neurological disorders and inflammatory conditions. The (2S)-stereochemistry of the amino acid moiety adds another dimension of interest, as chiral specificity often plays crucial roles in biological activity.
From a chemical perspective, ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate demonstrates several notable characteristics. The quinoline ring system provides stability and planarity, while the ethyl ester group offers synthetic flexibility for further modifications. Researchers frequently employ this compound in peptide mimetics development and as a precursor for more complex nitrogen-containing heterocycles.
Current market trends show increasing demand for specialty amino acid derivatives like this compound, particularly in the pharmaceutical and biotechnology sectors. The global focus on targeted drug development and personalized medicine has driven research into novel quinoline-containing compounds. Many researchers are investigating how modifications to the 2-methylquinolin-6-yl moiety might influence biological activity and pharmacokinetic properties.
In synthetic applications, ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate serves multiple purposes. It can function as a chiral synthon in asymmetric synthesis or as a fluorescence probe precursor due to the inherent luminescent properties of the quinoline system. The compound's amino-ester functionality allows for diverse chemical transformations, including coupling reactions, reductions, and cyclizations.
Storage and handling of CAS 2349482-50-2 require standard laboratory precautions for amino acid derivatives. While not classified as hazardous under normal conditions, proper storage in cool, dry environments helps maintain stability. The compound typically appears as a white to off-white crystalline powder with good solubility in common organic solvents but limited water solubility.
Analytical characterization of ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate typically involves techniques such as HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. The chiral nature of the compound makes chiral HPLC or polarimetry essential for ensuring enantiomeric purity, particularly important for pharmaceutical applications.
The future research directions for this compound likely focus on expanding its utility in medicinal chemistry and exploring novel biological activities. With increasing interest in quinoline pharmacophores for various therapeutic areas, derivatives of (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate may emerge as important scaffolds for drug discovery programs targeting specific disease pathways.
For researchers working with CAS 2349482-50-2, several key considerations apply. The compound's stereochemical integrity must be preserved during synthetic manipulations, and appropriate protecting group strategies may be necessary for the amino functionality. Understanding the electronic properties of the quinoline system can help predict reactivity patterns and guide synthetic planning.
In conclusion, ethyl (2S)-2-amino-3-(2-methylquinolin-6-yl)propanoate represents an important tool for modern chemical research, particularly in pharmaceutical development. Its combination of chiral amino acid and heteroaromatic features creates numerous opportunities for creating novel bioactive compounds. As research into quinoline-based therapeutics continues to expand, this compound will likely remain a valuable building block for medicinal chemists and researchers exploring structure-activity relationships.
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